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Cat. No.: B1440633 Get Quote

In the landscape of pharmaceutical discovery and materials science, the ability to construct

complex molecular architectures with precision is paramount. Arylboronic acids have emerged

as indispensable building blocks, largely due to their pivotal role in the Nobel Prize-winning

Suzuki-Miyaura cross-coupling reaction.[1][2] These reagents offer a unique combination of

stability, versatile reactivity, and relatively low toxicity, making them ideal intermediates in the

synthesis of biaryl and heteroaryl structures that form the core of many active pharmaceutical

ingredients (APIs).[2][3]

4-Fluoro-2-(methylthio)phenylboronic acid is a specialized reagent that offers chemists a

trifecta of synthetically valuable functionalities on a single phenyl ring. The strategic placement

of a fluorine atom can enhance key drug-like properties such as metabolic stability, binding

affinity, and bioavailability.[2] The methylthio group provides an additional vector for

modification and can influence the electronic properties of the ring. The boronic acid moiety, of

course, serves as the reactive handle for carbon-carbon bond formation.[4]

This guide provides a comprehensive overview of the physicochemical properties, applications,

and handling considerations for 4-Fluoro-2-(methylthio)phenylboronic acid, tailored for

researchers, medicinal chemists, and process development scientists who utilize this reagent

to drive innovation.
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Core Physicochemical Properties
Characterizing a reagent is the foundational step for its effective and reproducible use in any

synthetic protocol. While some suppliers provide this compound for early discovery research

without extensive analytical data, its fundamental properties can be compiled from various

sources. It is the responsibility of the end-user to confirm the identity and purity for their specific

application.

Below is a summary of the key physicochemical identifiers for 4-Fluoro-2-
(methylthio)phenylboronic acid.

Property Value Source

Molecular Formula C₇H₈BFO₂S [5]

Molecular Weight 186.01 g/mol

CAS Number 861931-38-6 [5][6]

Physical Form Solid [6]

SMILES String CSC1=CC(F)=CC=C1B(O)O

InChI Key
BAPCTRHEOVOYPW-

UHFFFAOYSA-N

It is important to note that arylboronic acids can exist in equilibrium with their cyclic anhydride

trimers, known as boroxines.[7][8] This can complicate characterization and may affect

reactivity. Commercially available arylboronic acids often contain varying amounts of these

anhydrides.[7]

Caption: Chemical structure of 4-Fluoro-2-(methylthio)phenylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling
The premier application for 4-Fluoro-2-(methylthio)phenylboronic acid is the palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction is a cornerstone of modern

organic synthesis, enabling the formation of a C-C bond between an organoboron species and
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an aryl or vinyl halide/triflate.[1][4] The reaction is renowned for its mild conditions, tolerance of

a wide range of functional groups, and high yields.[1]

Mechanism and Causality
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

Transmetalation: This is the crucial step where the organic moiety is transferred from the

boronic acid to the palladium center. A base is required to activate the boronic acid, forming

a more nucleophilic boronate species, which facilitates the transfer.[9]

Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the

new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

The choice of base, solvent, and palladium ligand is critical and must be optimized for the

specific substrates to maximize yield and minimize side reactions like protodeboronation (loss

of the boronic acid group).[10]
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Generalized Suzuki-Miyaura Workflow

Reaction Setup
(Inert Atmosphere)

Add:
- Aryl Halide (Ar-X)

- Boronic Acid (Ar'-B(OH)₂)
- Solvent (e.g., Toluene/H₂O)

Add Pd Catalyst
& Base (e.g., K₂CO₃)

Heat Reaction Mixture
(e.g., 80-100 °C)

Aqueous Workup
(Phase Separation)

Purification
(e.g., Column Chromatography)

Isolated Product
(Ar-Ar')

Click to download full resolution via product page

Caption: A simplified workflow for a typical Suzuki-Miyaura coupling experiment.
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Experimental Protocol: Quality Control and
Characterization
Ensuring the quality and identity of a starting material is a non-negotiable aspect of robust

chemical synthesis. The following is a representative protocol for the characterization of 4-
Fluoro-2-(methylthio)phenylboronic acid.

Objective: To confirm the identity and assess the purity
of a supplied batch of the title compound via Nuclear
Magnetic Resonance (NMR) spectroscopy.
Methodology:

Sample Preparation:

Accurately weigh approximately 5-10 mg of 4-Fluoro-2-(methylthio)phenylboronic acid
into a clean, dry vial.

Add approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆.

Rationale: DMSO-d₆ is an excellent choice for many boronic acids due to its high

polarity, which aids in dissolution. Furthermore, it allows for the observation of

exchangeable protons (from the B(OH)₂ group), which appear as a broad singlet and

can provide structural confirmation.

Vortex the sample until the solid is fully dissolved.

Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Acquisition:

Acquire a ¹H NMR spectrum. Key expected signals would include aromatic protons, the

methylthio singlet, and the broad singlet for the boronic acid hydroxyl protons.

Acquire a ¹⁹F NMR spectrum. This is a critical experiment for a fluorinated compound. A

single resonance corresponding to the fluorine atom on the aromatic ring is expected.
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Acquire a ¹³C NMR spectrum to confirm the carbon backbone of the molecule.

Rationale: A multi-nuclear NMR approach provides orthogonal data points to build a high-

confidence structural assignment. ¹⁹F NMR is particularly powerful as it is highly sensitive

and has a wide chemical shift range, making it an unambiguous confirmation of

fluorination.

Data Analysis:

Integrate the ¹H NMR spectrum to determine the relative ratios of protons, ensuring they

match the molecular structure.

Analyze the chemical shifts and coupling patterns in all spectra to confirm the substitution

pattern on the aromatic ring.

Check for the presence of significant impurities, such as residual solvents or byproducts

from synthesis. The presence of boroxine anhydrides may be indicated by additional,

broader signals.[8]

Handling, Storage, and Safety
Proper handling and storage are critical for maintaining the integrity of boronic acids and

ensuring laboratory safety.

Storage:
Conditions: Store in a cool, dry, and well-ventilated place.[6][11] It is recommended to keep

the container tightly closed and, for long-term stability, store under an inert atmosphere (e.g.,

argon or nitrogen).[11]

Hygroscopicity: Boronic acids can be hygroscopic, and exposure to moisture can lead to

degradation.[7][11]

Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.

[11][12]

Safety and Handling:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles,

and a lab coat.[6][13][14]

Hazard Statements: The compound may be harmful if swallowed or in contact with skin and

can cause skin and serious eye irritation.[6][14][15] Avoid breathing dust.[6][15]

Spill Cleanup: In case of a spill, avoid generating dust.[15] Mix with an inert absorbent

material like sand, sweep up, and place in a tightly closed container for disposal.[13]

Genotoxic Potential: It is noteworthy that some arylboronic acids have been found to be

weakly mutagenic in microbial assays and may be considered potential genotoxic impurities

(PGIs) in an API context.[10] This is a critical consideration in late-stage drug development

and requires appropriate control strategies.

Conclusion
4-Fluoro-2-(methylthio)phenylboronic acid is a highly functionalized and synthetically

valuable building block. Its utility, primarily centered on the robust and reliable Suzuki-Miyaura

cross-coupling, provides chemists with a powerful tool for constructing novel molecular entities.

A thorough understanding of its physicochemical properties, coupled with rigorous

characterization and adherence to proper handling and storage protocols, is essential for

leveraging its full potential in research and development. As with any specialized reagent, the

ultimate success of its application lies in the hands of a well-informed scientist who appreciates

both its reactivity and its required precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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